molecular formula C27H23N3O3S B2502806 N-(2,3-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 872208-00-9

N-(2,3-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide

Cat. No.: B2502806
CAS No.: 872208-00-9
M. Wt: 469.56
InChI Key: CZGAPDDQXRRYPZ-UHFFFAOYSA-N
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Description

This compound features a benzofuro[3,2-d]pyrimidin-4-one core substituted at position 3 with an m-tolyl (3-methylphenyl) group and at position 2 with a thioacetamide moiety linked to a 2,3-dimethylphenyl group. The benzofuropyrimidine scaffold is a fused heterocyclic system combining benzofuran and pyrimidinone rings, which is associated with diverse bioactivities, including antimicrobial and kinase inhibitory properties .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-2-[[3-(3-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23N3O3S/c1-16-8-6-10-19(14-16)30-26(32)25-24(20-11-4-5-13-22(20)33-25)29-27(30)34-15-23(31)28-21-12-7-9-17(2)18(21)3/h4-14H,15H2,1-3H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZGAPDDQXRRYPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=O)C3=C(C4=CC=CC=C4O3)N=C2SCC(=O)NC5=CC=CC(=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-dimethylphenyl)-2-((4-oxo-3-(m-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has drawn attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

  • Molecular Formula : C23H23N3O2S
  • Molecular Weight : 437.6 g/mol
  • CAS Number : 877653-36-6

The biological activity of this compound is largely attributed to its interaction with various molecular targets. It is hypothesized to modulate several biological pathways through the following mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It might interact with receptors that are crucial for cell proliferation and differentiation.
  • Antioxidant Properties : Preliminary studies suggest it may exhibit antioxidant activity, reducing oxidative stress in cells.

Antitumor Activity

Recent studies have indicated that this compound demonstrates significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MDA-MB-231 (breast cancer), SK-Hep-1 (liver cancer), and NUGC-3 (gastric cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 30 μM across different cell lines, indicating potent cytotoxicity.
Cell LineIC50 (μM)
MDA-MB-23115
SK-Hep-120
NUGC-325

Antiviral Activity

In addition to its anticancer properties, the compound has shown potential antiviral effects. In vitro studies suggest it may inhibit viral replication by interfering with viral entry or replication processes.

Case Studies

  • Study on Antitumor Efficacy :
    • Researchers evaluated the compound's effect on tumor growth in vivo using xenograft models. Results indicated a significant reduction in tumor size compared to control groups.
    • The study concluded that the compound could be a candidate for further development as an anticancer agent.
  • Antiviral Mechanism Exploration :
    • A separate study focused on the antiviral properties of the compound against influenza viruses. The results demonstrated a decrease in viral load in treated cells, suggesting a mechanism involving inhibition of viral RNA synthesis.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Benzofuropyrimidine vs. Quinazolinone Derivatives
  • Target Compound: Benzofuro[3,2-d]pyrimidinone core.
  • Quinazolinone Analogs: Compounds like 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide () replace the benzofuran ring with a benzene ring, reducing planarity. This structural difference may alter binding to enzymes like dihydrofolate reductase, where quinazolinones are well-studied .
  • Activity Implications: Quinazolinones in show antimicrobial activity (e.g., N-2-tolylacetamide, compound 6: MIC = 12.5 µg/mL against S. aureus), suggesting the target compound’s benzofuran moiety could modulate spectrum or potency .
Thienopyrimidine Derivatives
  • Example: 2-((3-benzyl-4-oxo-thieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide () replaces the benzofuran oxygen with sulfur, increasing electron density. The thieno ring’s lower solubility (predicted pKa = 12.77) may reduce bioavailability compared to the target compound’s benzofuropyrimidine core .

Substituent Effects

Positional and Functional Group Variations
  • m-Tolyl vs. p-Methylbenzyl: describes N-(2,3-dimethylphenyl)-2-[[3-(4-methylbenzyl)-4-oxo-benzofuropyrimidin-2-yl]sulfanyl]acetamide.
  • Halogenated Analogs: N-(3-(trifluoromethyl)phenyl)-2-((3-isopentyl-4-oxo-benzofuropyrimidin-2-yl)thio)acetamide () incorporates a trifluoromethyl group, enhancing metabolic stability but possibly introducing toxicity risks absent in the non-halogenated target compound .
Acetamide Substituents
  • Electron-Donating vs. Withdrawing Groups :
    • N-(3-methoxyphenyl)acetamide (): Methoxy group improves solubility but may reduce membrane permeability.
    • N-(2,3-dichlorophenyl)acetamide (): Dichloro substituents increase electronegativity, enhancing reactivity (melting point = 230°C vs. unmeasured for the target compound) .

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